molecular formula C10H10BrN B13464556 2-Bromo-5-(propan-2-yl)benzonitrile

2-Bromo-5-(propan-2-yl)benzonitrile

Cat. No.: B13464556
M. Wt: 224.10 g/mol
InChI Key: FWMPFJGZEFOFSQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position. This compound is known for its versatility in scientific research, particularly in organic synthesis, drug development, and material science.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-bromo-5-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H10BrN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3

InChI Key

FWMPFJGZEFOFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(propan-2-yl)benzonitrile typically involves the bromination of 5-(propan-2-yl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2-Bromo-5-(propan-2-yl)benzonitrile is widely used in scientific research due to its unique properties:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(propan-2-yl)benzonitrile in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the nitrile group. This activation facilitates various substitution and coupling reactions. The bromine atom also plays a crucial role in directing the reactivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(propan-2-yl)benzonitrile
  • 2-Bromo-3-(propan-2-yl)benzonitrile
  • 2-Bromo-6-(propan-2-yl)benzonitrile

Uniqueness

2-Bromo-5-(propan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The position of the bromine and isopropyl groups influences the compound’s behavior in electrophilic and nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .

Biological Activity

2-Bromo-5-(propan-2-yl)benzonitrile is an organic compound characterized by a bromine atom and an isopropyl group attached to a benzene ring, along with a nitrile functional group. Despite its intriguing structure, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structural features often exhibit notable pharmacological properties. This article aims to explore the potential biological activities of this compound, drawing from available research and related compounds.

The molecular formula of this compound is C12H12BrN, with a molecular weight of 224.1 g/mol. The presence of the nitrile group may enhance its bioactivity due to its ability to interact with various biological targets. The compound's unique substitution pattern on the benzene ring increases its reactivity and versatility in organic synthesis, drug development, and material science.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesReported Biological Activities
2-Bromo-5-methylbenzonitrileMethyl group instead of isopropylAntimicrobial and anticancer properties reported
2-Bromo-4-(propan-2-yl)benzonitrileIsopropyl group at the fourth positionNeuroactive effects observed
2-Chloro-5-(propan-2-yl)benzonitrileChlorine atom instead of bromineEnhanced cytotoxicity against cancer cells

This table illustrates how variations in substituents can influence biological activity, suggesting that this compound may share similar properties worth investigating.

Case Studies and Research Findings

  • Synthesis and Reactivity Studies : Research has highlighted the compound's ability to undergo nucleophilic substitution reactions effectively, making it a valuable intermediate in organic synthesis. Such reactions are critical in developing new pharmaceuticals that could exhibit significant biological activity.
  • Pharmacological Investigations : Although specific studies on this compound are scarce, investigations into related compounds have shown that modifications to the nitrile and halogen substituents can lead to enhanced pharmacological profiles. For instance, a study indicated that introducing polar functionalities improved solubility while maintaining metabolic stability .
  • Biological Target Interaction : The nitrile group in related compounds has been noted for its ability to interact with various biological targets, including enzymes involved in metabolic pathways relevant to disease processes such as cancer and microbial infections .

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